

Unveiling the Solubility Profile of 2-Bromo-4-ethylpyridine: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-4-ethylpyridine

Cat. No.: B014437

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **2-Bromo-4-ethylpyridine**, a key intermediate in the pharmaceutical and agrochemical industries. While quantitative solubility data is not extensively available in published literature, this document outlines its predicted solubility based on its molecular structure, details experimental protocols for its determination, and presents its known physicochemical properties.

Core Physicochemical Properties

Understanding the fundamental physical and chemical properties of **2-Bromo-4-ethylpyridine** is essential for its handling, application, and the prediction of its behavior in various solvent systems.

Property	Value	Reference
Molecular Formula	C ₇ H ₈ BrN	[1] [2] [3]
Molecular Weight	186.05 g/mol	[1] [2] [3]
Appearance	Colorless to light yellowish brown liquid	[1]
Density	0.996 g/mL	[1]
Boiling Point	236-243 °C	[1]
CAS Number	54453-91-7	[1] [2] [3]

Predicted Solubility Characteristics

Based on the principle of "like dissolves like," the molecular structure of **2-Bromo-4-ethylpyridine**, which features a moderately polar pyridine ring and non-polar ethyl and bromo substituents, allows for a qualitative prediction of its solubility in common laboratory solvents.

Solvent Class	Representative Solvents	Predicted Solubility	Rationale
Polar Aprotic	Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile, Acetone	High	The polarity of these solvents can effectively solvate the polar pyridine nucleus.
Polar Protic	Methanol, Ethanol, Isopropanol	Moderate to High	The hydroxyl groups in these solvents can engage in dipole-dipole interactions with the pyridine nitrogen.
Ethers	Diethyl ether, Tetrahydrofuran (THF)	Moderate	These solvents possess some polarity to interact with the solute.
Halogenated	Dichloromethane, Chloroform	Moderate to High	The polarity is comparable to the solute, and the presence of halogens can lead to favorable interactions.
Aromatic	Toluene, Xylene	Low to Moderate	While the pyridine ring is aromatic, the overall polarity of the molecule may limit solubility in non-polar aromatic solvents.
Aqueous	Water	Low	The presence of the non-polar ethyl group and the bromine atom is expected to significantly limit solubility in water.

Note: These are estimations, and experimental verification is crucial for accurate quantitative data.

Experimental Protocol for Solubility Determination: Isothermal Equilibrium Method

For a precise quantitative determination of **2-Bromo-4-ethylpyridine** solubility, the isothermal equilibrium method is a standard and reliable approach.

Materials and Equipment

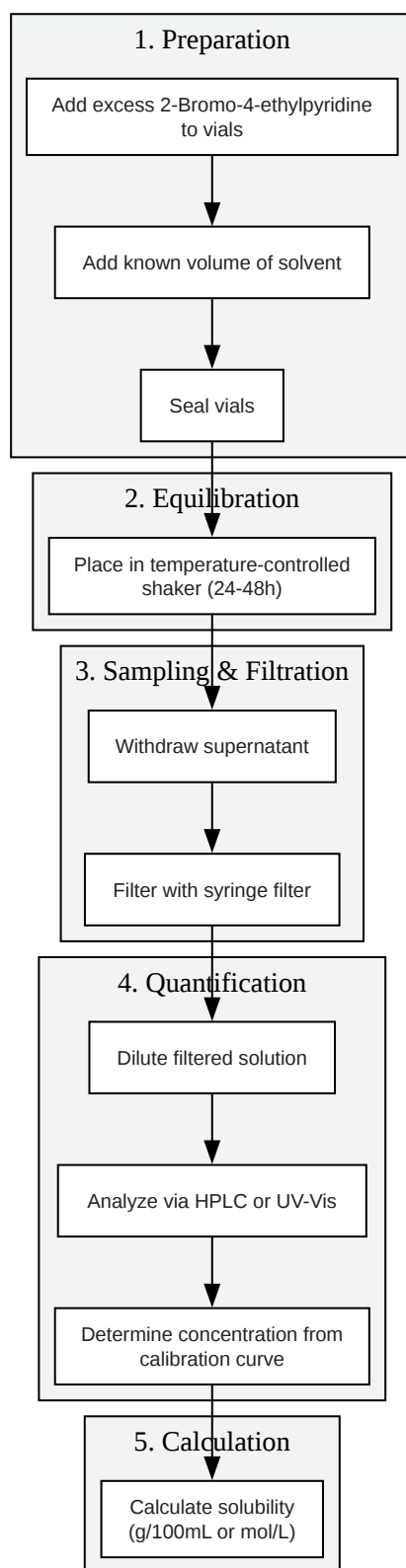
- **2-Bromo-4-ethylpyridine**
- Selected solvents (analytical grade)
- Analytical balance
- Vials with screw caps
- Temperature-controlled shaker or water bath
- Syringe filters (e.g., 0.45 μm PTFE)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Detailed Methodology

- Preparation of Saturated Solution:
 - Add an excess amount of **2-Bromo-4-ethylpyridine** to a series of vials.
 - Add a known volume of the selected solvent to each vial.
 - Securely seal the vials to prevent solvent evaporation.
- Equilibration:

- Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.
- Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time to reach equilibrium should be determined empirically.
- Sample Withdrawal and Filtration:
 - Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
 - Carefully withdraw a known volume of the supernatant using a pre-warmed/pre-cooled syringe to match the equilibration temperature.
 - Immediately filter the solution through a syringe filter into a clean, dry vial to remove any undissolved solute.
- Quantification:
 - Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
 - Analyze the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of **2-Bromo-4-ethylpyridine**. A calibration curve should be prepared using standard solutions of known concentrations.
- Calculation of Solubility:
 - Calculate the concentration of the saturated solution by taking into account the dilution factor.
 - Express the solubility in appropriate units, such as grams per 100 mL (g/100 mL) or moles per liter (mol/L).

Experimental Workflow Diagram

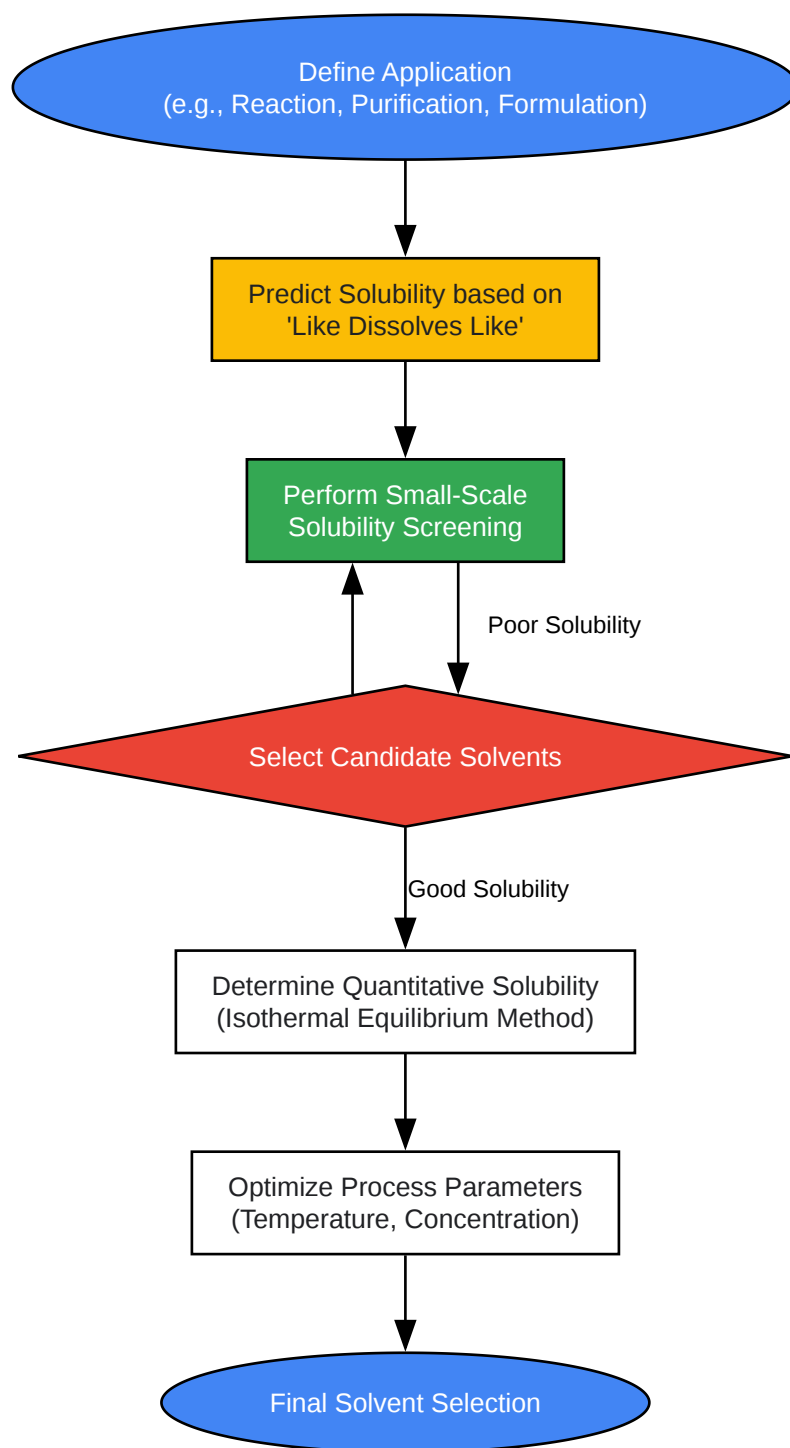


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Caption: Workflow for experimental solubility determination.

Logical Solvent Selection Workflow

The selection of an appropriate solvent is a critical first step in many chemical processes involving **2-Bromo-4-ethylpyridine**. The following diagram illustrates a logical workflow for solvent screening and selection based on the intended application.



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